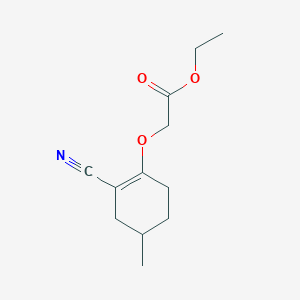

Ethyl 2-((2-cyano-4-methylcyclohex-1-EN-1-YL)oxy)acetate

Description

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate is a synthetic organic compound featuring a cyclohexene ring substituted with a cyano (-CN) group at position 2 and a methyl (-CH₃) group at position 2. The oxygen atom of the cyclohexene ring is connected to an ethyl ester moiety via an acetoxy linker.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

ethyl 2-(2-cyano-4-methylcyclohexen-1-yl)oxyacetate |

InChI |

InChI=1S/C12H17NO3/c1-3-15-12(14)8-16-11-5-4-9(2)6-10(11)7-13/h9H,3-6,8H2,1-2H3 |

InChI Key |

YDIYSUMBTUHAMN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(CC(CC1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of 2-cyano-4-methylcyclohex-1-en-1-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine or the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile, participating in reactions with electrophilic centers. The ester functionality can undergo hydrolysis to form carboxylic acids, which can further interact with biological molecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound is most closely related to Ethyl 2-((2-cyano-4-(trifluoromethyl)cyclohex-1-en-1-yl)oxy)acetate (CAS 2060026-32-4), which replaces the methyl group with a trifluoromethyl (-CF₃) substituent . This substitution introduces significant electronic and steric variations:

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, reducing electron density on the cyclohexene ring compared to the electron-donating -CH₃ group. This may alter reactivity in nucleophilic or electrophilic reactions.

- Lipophilicity : The -CF₃ group enhances lipophilicity (logP), which could improve membrane permeability in agrochemical or pharmaceutical contexts.

Data-Driven Comparison

Table 1: Comparative Properties of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate and Analogs

*Calculated based on molecular formula.

Reactivity and Stability

- Cyano Group Reactivity: Both cyano-substituted compounds may undergo hydrolysis to carboxylic acids or reduction to amines, but the electron-withdrawing -CF₃ group in the trifluoromethyl analog could accelerate hydrolysis kinetics compared to the methyl variant.

- Ester Stability : The ethyl ester in both compounds is less prone to hydrolysis than the methyl ester in Methyl 2-hydroxyacetate, which contains a polar hydroxyl group that increases aqueous solubility and reactivity .

Industrial and Research Relevance

- Pharmaceuticals : The methyl-substituted compound’s lower steric hindrance may favor interactions with biological targets, whereas the -CF₃ analog’s lipophilicity could enhance bioavailability.

- Agrochemicals : The trifluoromethyl derivative’s resistance to metabolic degradation (due to C-F bonds) makes it a candidate for herbicides or insecticides .

Notes on Methodology and Limitations

- Safety data for the methyl-substituted compound are unavailable; handling precautions should follow protocols for structurally similar esters (e.g., methyl or ethyl esters) .

Biological Activity

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate, with the CAS number 2102410-83-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : CHN O

Molecular Weight : 223.27 g/mol

CAS Number : 2102410-83-1

The compound features a cyano group attached to a cyclohexene structure, which is known to influence its biological activity. The presence of the ethoxyacetate group enhances its solubility and reactivity.

Biological Activities

Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate has been studied for various biological activities, including:

- Antimicrobial Activity : Initial studies suggest that compounds related to cyclohexene derivatives exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This suggests a potential for anti-inflammatory applications .

- Anticancer Potential : Some studies have linked cyclohexene derivatives to anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Study on Cyclohexylidene Derivatives : A study published in the Journal of Medicinal Chemistry indicated that certain cyclohexylidene derivatives exhibited antibacterial and antiviral activities. The structure-function relationship was explored to understand how modifications influenced potency .

- Synthesis and Evaluation of Related Compounds : Research conducted on structurally similar compounds demonstrated their ability to act as COX inhibitors, which could be beneficial in treating inflammatory diseases .

Data Table of Biological Activities

Synthesis Methods

The synthesis of Ethyl 2-((2-cyano-4-methylcyclohex-1-en-1-yl)oxy)acetate typically involves multi-step organic reactions, including:

- Formation of the Cyclohexene Framework : This can be achieved through alkylation reactions followed by cyclization.

- Introduction of the Cyano Group : This step often involves nucleophilic substitutions or cyanation reactions.

- Esterification : The final step involves esterifying the resulting hydroxyl compound with ethyl acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.